molecular formula C19H18N4O3 B6482933 ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate CAS No. 922037-34-1

ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate

Cat. No. B6482933
CAS RN: 922037-34-1
M. Wt: 350.4 g/mol
InChI Key: MDUKOXDCBDJMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . It also seems to have an ethyl ester functional group attached to the carboxylate at the 3-position and a phenyl group at the 1-position of the pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound likely involves a dihydropyridazine ring, which is a type of heterocyclic compound. These types of compounds often adopt a screw-boat conformation .

Scientific Research Applications

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a powerful tool for constructing highly functionalized heterocycles. It involves an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). Ethyl 6-oxo-1-phenyl-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate (LaSOM® 293) was synthesized using the Biginelli reaction as the key step. This compound serves as a precursor for further modifications and structural diversification .

Anticancer Potential

Dihydropyrimidinones (DHPMs) have been investigated for their pharmacological effects, particularly in anticancer drug development. LaSOM® 293 falls into this category. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest at the G2/M phase and cellular apoptosis. LaSOM® 293’s potential as an anticancer agent warrants further exploration .

Antimicrobial Activity

LaSOM® 293 exhibits antimicrobial potential. Specifically, 6-methyl-4-{1-[(2-nitrophenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (a derivative of LaSOM® 293) demonstrated strong activity against Escherichia coli. Further studies could explore its broader antimicrobial effects .

Antioxidant Properties

Imidazole-containing compounds, including LaSOM® 293, have been evaluated for antioxidant potential. Although specific data on LaSOM® 293’s antioxidant activity are not available, related compounds have shown promising scavenging effects .

FXa Binding Activity

Efforts to identify follow-on compounds to razaxaban led to the discovery of bicyclic tetrahydropyrazolopyridinone derivatives. These compounds, including LaSOM® 293, retained potent FXa binding activity. This property makes them relevant in anticoagulant research .

properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(pyridin-3-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-2-26-19(25)18-16(21-13-14-7-6-10-20-12-14)11-17(24)23(22-18)15-8-4-3-5-9-15/h3-12,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUKOXDCBDJMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-1-phenyl-4-((pyridin-3-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.